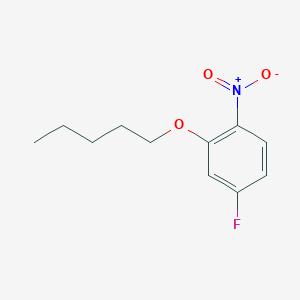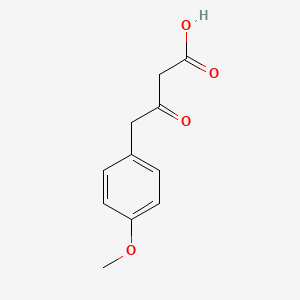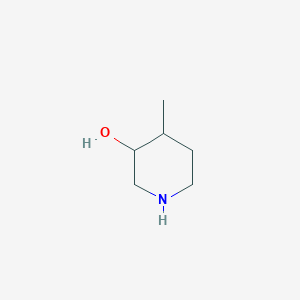
9,9-二甲基-N-苯基-9H-芴-2-胺
描述
9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine is a useful research compound. Its molecular formula is C21H19N and its molecular weight is 285.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
仲胺的合成
9,9-二甲基-N-苯基-9H-芴-2-胺: 是合成仲胺的宝贵中间体 。仲胺在医药等各个领域都至关重要,它们是活性药物成分 (API) 的基本组成部分。
非线性光学材料
这种化合物已被用于创建具有增强内在超极化率的热稳定发色团 。这些材料对于光学开关、传感器保护、光调制、存储设备和电信等应用至关重要。
分子工程
该化合物的结构允许调制共轭途径,这是分子工程的关键策略 。这种方法用于设计具有优化非线性光学响应的小分子材料。
敏化策略
研究人员已探索了像9,9-二甲基-N-苯基-9H-芴-2-胺这样的化合物的激发态特性,以用于高效蓝色光电器件中的敏化策略 。这对于提高依赖特定光波长的器件的性能至关重要。
晶体学
该化合物形成具有明确结构的稳定晶体的能力使其在晶体学研究中非常有用 。这些研究可以提供关于分子相互作用和稳定性的见解。
安全和危害
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
未来方向
One paper suggests that 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine could be used in the development of highly efficient blue fluorescent organic light-emitting diodes . This indicates potential future applications in the field of optoelectronics .
Relevant Papers The search results include a paper titled “A sensitization strategy for highly efficient blue fluorescent organic light-emitting diodes” which discusses the use of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine in the development of blue fluorescent organic light-emitting diodes .
生化分析
Biochemical Properties
9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific protein sites, and altering the conformation of biomolecules. These interactions highlight the importance of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine in modulating biochemical processes and its potential as a therapeutic agent .
Cellular Effects
The effects of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine on various types of cells and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine can modulate the activity of signaling molecules, leading to changes in cellular responses. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of specific genes. These cellular effects underscore the potential of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine in influencing cellular behavior and its relevance in biomedical research .
Molecular Mechanism
The molecular mechanism of action of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine can bind to specific enzyme active sites, inhibiting their activity and thereby affecting metabolic pathways. It can also interact with DNA or RNA, influencing the transcription and translation processes. These molecular interactions provide insights into the complex mechanisms by which 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine exerts its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For instance, 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine may degrade into different metabolites over time, which can have varying effects on cells. Additionally, the stability of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine under different storage conditions can impact its efficacy and potency in experimental settings. Understanding these temporal effects is crucial for optimizing the use of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine in research and therapeutic applications .
Dosage Effects in Animal Models
The effects of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine can vary with different dosages in animal models. Studies have demonstrated that low doses of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine can have beneficial effects, such as modulating enzyme activity or influencing gene expression. High doses may lead to toxic or adverse effects, including cellular damage or disruption of metabolic processes. These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications and understanding the potential risks associated with high doses of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine .
Metabolic Pathways
9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the activity of key metabolic enzymes, thereby altering the flow of metabolites through different pathways. For example, 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations. Understanding these metabolic pathways is essential for elucidating the biochemical role of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine within cells and tissues are critical for its biological activity. This compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. Additionally, the distribution of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine within tissues can influence its efficacy and potency. Understanding the transport and distribution mechanisms of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine is crucial for optimizing its use in therapeutic applications and ensuring its targeted delivery to specific tissues .
Subcellular Localization
The subcellular localization of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine can affect its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine may localize to the nucleus, where it can interact with DNA or transcription factors, influencing gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine is essential for elucidating its biochemical role and optimizing its use in research and therapeutic applications .
属性
IUPAC Name |
9,9-dimethyl-N-phenylfluoren-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N/c1-21(2)19-11-7-6-10-17(19)18-13-12-16(14-20(18)21)22-15-8-4-3-5-9-15/h3-14,22H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTRFDMRINNTSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595874 | |
| Record name | 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355832-04-1 | |
| Record name | 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[3,4-Dihydro-1(2H)-quinolinyl]-5-methylaniline](/img/structure/B1320837.png)
![3-Methyl-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1320840.png)



![N-[(2-Chloro-4-fluorophenyl)methyl]propan-2-amine](/img/structure/B1320853.png)

